(1-ethenyl-1H-imidazol-2-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

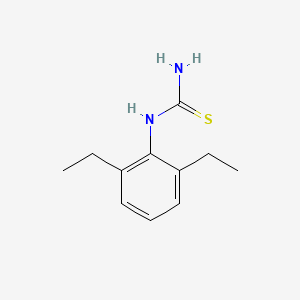

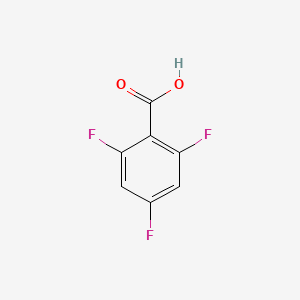

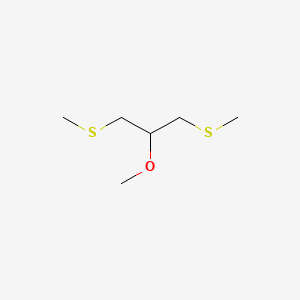

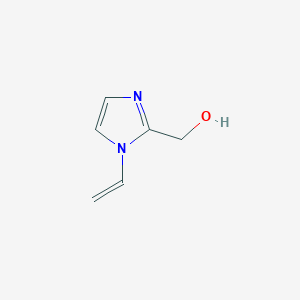

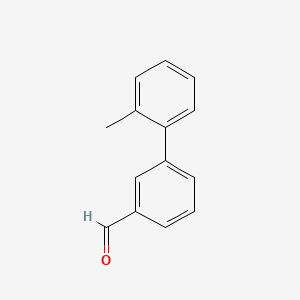

“(1-ethenyl-1H-imidazol-2-yl)methanol” is a chemical compound with the molecular formula C6H8N2O . It has a molecular weight of 124.14 g/mol . The IUPAC name for this compound is (1-ethylimidazol-2-yl)methanol .

Molecular Structure Analysis

The molecular structure of “this compound” includes an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The compound also contains a methanol group attached to one of the carbon atoms in the imidazole ring .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 126.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 126.079312947 g/mol . The topological polar surface area is 38 Ų .Scientific Research Applications

Synthesis and Conversion

(1-Methyl-1H-imidazol-2-yl) methanol derivatives are synthesized from carbonyl compounds and can be converted into carbonyl compounds via corresponding quaternary salts. This synthesis process indicates the versatility of imidazole derivatives in organic synthesis, especially as masked forms of carbonyl groups and synthons (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).

Precursors for Biomimetic Chelating Ligands

(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol demonstrates potential as a precursor in the synthesis of biomimetic chelating ligands. This application underscores the role of imidazole derivatives in creating complex molecules with potential biological applications (Gaynor, McIntyre, & Creutz, 2023).

Organocatalysis

Imidazol-1-yl-acetic acid, a related compound, serves as an efficient, recyclable organocatalyst for synthesizing 1,8-dioxooctahydroxanthenes under solvent-free conditions. This showcases the catalytic capabilities of imidazole derivatives in green chemistry (Nazari, Keshavarz, Karami, Iravani, & Vafaee-nezhad, 2014).

Fluorescence Probes

Imidazole derivatives, such as 2-(4-(4-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)-1H-benzo[d]imidazol-2-yl)phenol, are used in synthesizing fluorescent probes. These compounds coordinate with metal ions like Zn^2+, resulting in strong fluorescence, which is useful in biochemical sensing and imaging applications (Wen-yao, 2012).

Antibacterial Agents

Some imidazole derivatives have been explored for their antibacterial properties, indicating their potential in developing new antibiotics. This is particularly significant in addressing antibiotic resistance challenges (Chandra, Ganguly, Dey, & Sarkar, 2020).

Corrosion Inhibition

Imidazole-based molecules, including derivatives like [4-(1H-imidazole-1-yl)-phenyl]methanol, are applied in inhibiting corrosion of metals like carbon steel in acidic mediums. This demonstrates the utility of imidazole derivatives in industrial applications, particularly in enhancing material longevity and performance (Costa et al., 2021).

Mechanism of Action

Target of Action

The primary targets of (1-ethenyl-1H-imidazol-2-yl)methanol are currently unknown. This compound is a derivative of imidazole, a heterocyclic organic compound that is a key component in many biologically active molecules . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known to interact with various enzymes, receptors, and other proteins, leading to changes in cellular processes .

Biochemical Pathways

Imidazole derivatives are involved in a wide range of biochemical pathways due to their diverse biological activities

Pharmacokinetics

Imidazole derivatives are generally highly soluble in water and other polar solvents, which may influence their absorption and distribution

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .

Biochemical Analysis

Biochemical Properties

(1-ethenyl-1H-imidazol-2-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with carbonyl compounds, converting them into quaternary salts . This interaction is crucial in the synthesis of various biochemical compounds. The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which stabilize the transition states of biochemical reactions.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the stability and degradation of certain proteins within the cell . This modulation can lead to changes in cellular responses to external stimuli, thereby affecting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the context . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins. These interactions are often mediated by the imidazole ring, which can form stable complexes with various biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions . Long-term studies have shown that it can have lasting effects on cellular function, particularly in terms of protein stability and degradation. These effects are often observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical pathways, leading to beneficial effects. At high doses, it can become toxic, leading to adverse effects such as enzyme inhibition and cellular toxicity . These threshold effects are crucial for determining the safe and effective use of the compound in biochemical research.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, it can be converted into carbonyl compounds through interactions with specific enzymes. These metabolic pathways are essential for understanding the compound’s role in biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, which facilitate its movement across cellular membranes . This distribution is crucial for the compound’s localization and accumulation within specific cellular compartments, influencing its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. These signals direct the compound to specific compartments or organelles within the cell . This localization is essential for its activity, as it allows the compound to interact with specific biomolecules and exert its biochemical effects.

Properties

IUPAC Name |

(1-ethenylimidazol-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-2-8-4-3-7-6(8)5-9/h2-4,9H,1,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJIUWZYBYKQRSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C=CN=C1CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30336662 |

Source

|

| Record name | (1-ethenyl-1H-imidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45662-46-2 |

Source

|

| Record name | (1-ethenyl-1H-imidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(3-Fluorophenyl)phenyl]methanol](/img/structure/B1332051.png)

![5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1332055.png)